methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
One common method involves the reaction of 6-fluoroindole with methoxycarbonyl chloride in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Studies have shown its potential as an antiviral and anticancer agent.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .
Comparison with Similar Compounds
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-chloro-1H-indole-4-carboxylate: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
1228945-78-5 |
---|---|
Molecular Formula |
C11H10FNO3 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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